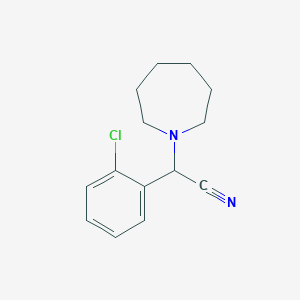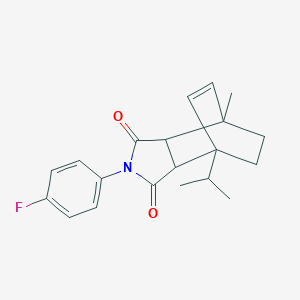
1-Azepanyl(2-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azepanyl(2-chlorophenyl)acetonitrile, also known as ACN, is an organic compound that belongs to the class of nitriles. It is used in scientific research as a starting material for the synthesis of various compounds. ACN has a wide range of applications in the field of medicinal chemistry, pharmaceuticals, and agrochemicals. The purpose of
Mechanism of Action
The mechanism of action of 1-Azepanyl(2-chlorophenyl)acetonitrile is not well understood. However, it is believed that 1-Azepanyl(2-chlorophenyl)acetonitrile acts as a nucleophile in many reactions. It can react with electrophiles such as aldehydes, ketones, and epoxides. 1-Azepanyl(2-chlorophenyl)acetonitrile can also undergo various reactions such as hydrolysis, reduction, and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Azepanyl(2-chlorophenyl)acetonitrile. However, it has been reported that 1-Azepanyl(2-chlorophenyl)acetonitrile has anticonvulsant and analgesic properties. 1-Azepanyl(2-chlorophenyl)acetonitrile has also been reported to exhibit anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
1-Azepanyl(2-chlorophenyl)acetonitrile has several advantages for lab experiments. It is readily available and easy to handle. Moreover, it is relatively inexpensive compared to other starting materials. However, 1-Azepanyl(2-chlorophenyl)acetonitrile has some limitations for lab experiments. It is toxic and should be handled with care. Moreover, it is not stable in the presence of moisture and should be stored in a dry environment.
Future Directions
There are several future directions for the use of 1-Azepanyl(2-chlorophenyl)acetonitrile in scientific research. One potential direction is the synthesis of new anticonvulsant and analgesic agents. 1-Azepanyl(2-chlorophenyl)acetonitrile can also be used in the synthesis of new fluorescent probes for biochemical and biological applications. Moreover, 1-Azepanyl(2-chlorophenyl)acetonitrile can be used in the synthesis of new agrochemicals with improved properties.
Conclusion:
In conclusion, 1-Azepanyl(2-chlorophenyl)acetonitrile is an important starting material for the synthesis of various compounds. It has a wide range of applications in the field of medicinal chemistry, pharmaceuticals, and agrochemicals. The synthesis of 1-Azepanyl(2-chlorophenyl)acetonitrile can be achieved through a variety of methods. 1-Azepanyl(2-chlorophenyl)acetonitrile has anticonvulsant, anti-inflammatory, and analgesic properties. It is readily available and easy to handle, but it is toxic and should be handled with care. There are several future directions for the use of 1-Azepanyl(2-chlorophenyl)acetonitrile in scientific research, including the synthesis of new anticonvulsant and analgesic agents, new fluorescent probes, and new agrochemicals.
Synthesis Methods
The synthesis of 1-Azepanyl(2-chlorophenyl)acetonitrile can be achieved through a variety of methods. One of the most common methods is the reaction of 2-chlorobenzonitrile with 1-azepanamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The product is then purified by recrystallization or column chromatography.
Scientific Research Applications
1-Azepanyl(2-chlorophenyl)acetonitrile is widely used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of anticonvulsant, anti-inflammatory, and analgesic agents. 1-Azepanyl(2-chlorophenyl)acetonitrile has also been used in the synthesis of agrochemicals such as herbicides and insecticides. Moreover, 1-Azepanyl(2-chlorophenyl)acetonitrile has been used in the synthesis of fluorescent probes for biochemical and biological applications.
properties
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHRPWTYOWGVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)
![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)
![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)

![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)





![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-4-methylbenzenesulfonohydrazide](/img/structure/B241165.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)